Propanenitrile, 3-((3-(tridecyloxy)propyl)amino)-
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Overview
Description
N-(3-(C12-C15)Alkyloxypropyl)-3-aminopropanenitrile is a chemical compound that belongs to the class of non-ionic surfactants. It is characterized by the presence of a long alkyl chain (C12-C15) attached to a propyl group, which is further linked to an aminopropanenitrile moiety. This compound is known for its excellent surface-active properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(C12-C15)Alkyloxypropyl)-3-aminopropanenitrile typically involves the reaction of C12-C15 alcohols with ethylene oxide to form ethoxylated alcohols. These ethoxylated alcohols are then reacted with 3-chloropropionitrile in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction conditions generally include temperatures ranging from 60°C to 80°C and reaction times of 4 to 6 hours .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as potassium hydroxide, can enhance the reaction rate and yield. The final product is purified through distillation and filtration to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
N-(3-(C12-C15)Alkyloxypropyl)-3-aminopropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 50°C to 70°C.
Reduction: Lithium aluminum hydride; temperatures around 0°C to 25°C.
Substitution: Alkyl halides, acyl chlorides; temperatures around 25°C to 60°C.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(3-(C12-C15)Alkyloxypropyl)-3-aminopropanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Mechanism of Action
The mechanism of action of N-(3-(C12-C15)Alkyloxypropyl)-3-aminopropanenitrile involves its ability to reduce surface tension and form micelles. The long alkyl chain interacts with hydrophobic substances, while the aminopropanenitrile moiety interacts with hydrophilic substances. This dual interaction allows the compound to effectively solubilize and disperse various substances. The molecular targets include cell membranes and hydrophobic compounds, facilitating their transport and interaction .
Comparison with Similar Compounds
Similar Compounds
Alcohols, C12-15, ethoxylated: Similar in structure but lacks the aminopropanenitrile moiety.
Alcohols, C12-15, propoxylated: Similar but contains propylene oxide units instead of ethylene oxide.
Nonylphenol ethoxylates: Similar surfactant properties but different alkyl chain structure.
Uniqueness
N-(3-(C12-C15)Alkyloxypropyl)-3-aminopropanenitrile is unique due to its combination of a long alkyl chain and an aminopropanenitrile moiety, which provides both hydrophobic and hydrophilic interactions.
Properties
CAS No. |
68955-03-3 |
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Molecular Formula |
C19H38N2O |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
3-(3-tridecoxypropylamino)propanenitrile |
InChI |
InChI=1S/C19H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-18-22-19-14-17-21-16-13-15-20/h21H,2-14,16-19H2,1H3 |
InChI Key |
NYRMZTSOGRXXIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOCCCNCCC#N |
Origin of Product |
United States |
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